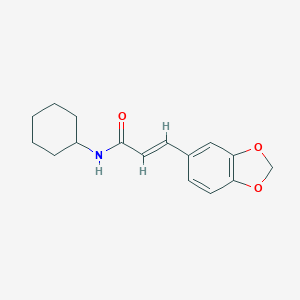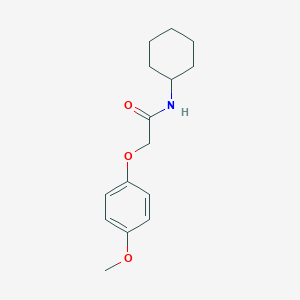
1-Benzyl-4-(2-propoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2-propoxybenzoyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been found to interact with GABA receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce anxiety and improve cognitive function in animal models of anxiety and depression. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-Benzyl-4-(2-propoxybenzoyl)piperazine. One direction is to investigate the compound's potential application in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the compound's potential as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-Benzyl-4-(2-propoxybenzoyl)piperazine is a promising compound with potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(2-propoxybenzoyl)piperazine involves the reaction of benzylpiperazine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. The compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
1-Benzyl-4-(2-propoxybenzoyl)piperazine |
|---|---|
Fórmula molecular |
C21H26N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Clave InChI |
FZNZKCDOSVEKRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)

![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)


![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)

